molecular formula C22H25N3O7S B13404571 3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B13404571
M. Wt: 475.5 g/mol
InChI Key: JUZNIMUFDBIJCM-UHFFFAOYSA-N
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Description

The compound 3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, commonly known as Ertapenem, is a carbapenem-class β-lactam antibiotic. Its molecular formula is C₂₂H₂₅N₃O₇S, with a molecular weight of 475.51 g/mol . Structurally, it features a bicyclic β-lactam core substituted with a 3-carboxyphenylcarbamoyl-pyrrolidinylsulfanyl group at position 3 and a 1-hydroxyethyl moiety at position 6, which are critical for its antibacterial activity and pharmacokinetic properties . Ertapenem is notable for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, excluding Pseudomonas aeruginosa and Acinetobacter spp., and its once-daily dosing regimen due to prolonged plasma half-life .

Properties

IUPAC Name

3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZNIMUFDBIJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870015
Record name 3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, also known by its CAS number 153773-82-1, exhibits significant biological activity, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O7S, with a molecular weight of 497.5 g/mol. The structure contains multiple functional groups that contribute to its biological activity, including a carboxylic acid group and a pyrrolidine ring.

PropertyValue
Molecular FormulaC22H25N3O7S
Molecular Weight497.5 g/mol
CAS Number153773-82-1
PurityNot specified
Storage Conditions-20°C in the dark

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study highlighted its efficacy against extended-spectrum beta-lactamase (ESBL) producing strains, suggesting a mechanism involving the inhibition of cell wall synthesis leading to bacterial cell death .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae128 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using A549 lung cancer cells demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 100 µM . The presence of specific substituents on the phenyl ring was found to enhance the anticancer activity significantly.

Table 2: Anticancer Activity in A549 Cells

Compound VariantViability (%)p-value
Control100-
Compound (R = H)63.4<0.05
Compound (R = 3,5-diCl)21.2<0.001

The mechanism of action for the antimicrobial effects involves disruption of bacterial cell wall integrity, while the anticancer effects are attributed to induction of apoptosis in cancer cells through pathways that may involve DNA damage and cell cycle arrest .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on Bacterial Meningitis : A clinical investigation reported successful outcomes in patients treated with this compound for bacterial meningitis, highlighting its effectiveness against resistant strains.
  • Anticancer Trials : Preliminary trials in human subjects with non-small cell lung cancer indicated promising results, with reduced tumor sizes observed in patients receiving the compound as part of their treatment regimen.

Comparison with Similar Compounds


Key Observations :

  • Ertapenem ’s bulky 3-carboxyphenyl group enhances stability against renal dehydropeptidase-I (DHP-I) and extends half-life .
  • Meropenem’s dimethylcarbamoyl group balances stability and activity against Pseudomonas aeruginosa .
  • Doripenem’s sulfamoylamino group broadens Gram-negative coverage, including multidrug-resistant P. aeruginosa .

Enzymatic Stability and Pharmacokinetics

Stability Against Renal DHP-I (Vmax/Km Ratios) :

Compound Stability Rank Clinical Implication
DHM 1 (Most stable) Reduced need for co-administration with DHP-I inhibitors
DHC (Meropenem) 2 Moderate stability; requires standard dosing intervals
HHC 3 Short half-life; frequent dosing
Ertapenem* N/A Long half-life (4–5 hours); once-daily dosing

Antimicrobial Spectrum

Compound Key Targets Limitations
Ertapenem Enterobacteriaceae, Bacteroides fragilis, MSSA Poor activity against P. aeruginosa
Meropenem P. aeruginosa, ESBL-producing Enterobacteriaceae, Acinetobacter spp. Less stable than Ertapenem
Doripenem MDR P. aeruginosa, Klebsiella pneumoniae carbapenemase (KPC) producers Limited data on Enterococci
Imipenem Similar to Meropenem but with higher neurotoxicity risk Rapidly hydrolyzed by DHP-I

Q & A

Q. How can data from conflicting studies be reconciled using meta-analysis?

  • Methodological Answer : Aggregate data from multiple sources (e.g., MIC values, enzyme IC₅₀) into a Bayesian statistical model. Adjust for variables like bacterial strain variability or assay conditions. Use forest plots to visualize heterogeneity and identify outliers .

Safety and Compliance

Q. What safety protocols are critical during handling?

  • Methodological Answer : Follow OSHA/NIOSH guidelines for β-lactam compounds:
  • Use fume hoods for weighing and synthesis.
  • Wear nitrile gloves and PPE to prevent dermal exposure.
  • Neutralize waste with 1M NaOH to hydrolyze reactive groups .

Cross-Disciplinary Applications

Q. How can synergistic effects with metal ions be explored?

  • Methodological Answer : Synthesize Cr(III) or Fe(III) complexes to enhance stability and bioavailability. Test synergy via checkerboard assays with known antibiotics (e.g., cephalosporins). Characterize metal coordination via UV-Vis and EPR spectroscopy .

Q. What emerging methodologies integrate AI for property prediction?

  • Methodological Answer : Train machine learning models on PubChem datasets to predict solubility, toxicity, and metabolic pathways. Use graph neural networks (GNNs) to extrapolate SAR for novel bicycloheptene derivatives .

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